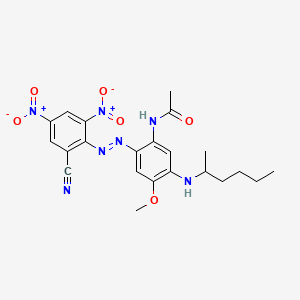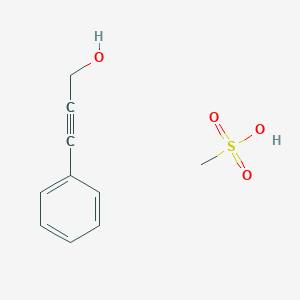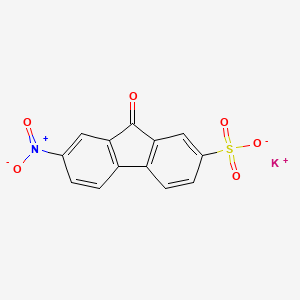
potassium 7-nitro-9-oxo-9H-fluorene-2-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 7-nitro-9-oxo-9H-fluorene-2-sulfonate is a chemical compound with the molecular formula C13H6KNO6S and a molecular weight of 343.353 g/mol. It is known for its unique structure, which includes a nitro group, a ketone group, and a sulfonate group attached to a fluorene backbone. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium 7-nitro-9-oxo-9H-fluorene-2-sulfonate typically involves the nitration of 9-oxo-9H-fluorene-2-sulfonic acid, followed by neutralization with potassium hydroxide. The reaction conditions often require controlled temperatures and the use of solvents such as acetic acid or sulfuric acid to facilitate the nitration process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration reactions using continuous flow reactors to ensure consistent product quality and yield. The neutralization step is carefully monitored to maintain the desired pH and prevent the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Potassium 7-nitro-9-oxo-9H-fluorene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include amino derivatives, oxidized fluorene compounds, and substituted sulfonate derivatives. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Potassium 7-nitro-9-oxo-9H-fluorene-2-sulfonate is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of other fluorene derivatives and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of potassium 7-nitro-9-oxo-9H-fluorene-2-sulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the sulfonate group enhances the compound’s solubility and reactivity. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Sodium 9-oxo-9H-fluorene-2-sulfonate: Similar structure but with a sodium ion instead of potassium.
7-nitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester: Contains a carboxylic acid ester group instead of a sulfonate group.
9-hydroxyimino-2,5,7-trinitro-9H-fluorene-4-carboxylic acid methyl ester: Contains multiple nitro groups and a hydroxyimino group.
Uniqueness
Potassium 7-nitro-9-oxo-9H-fluorene-2-sulfonate is unique due to its combination of a nitro group, a ketone group, and a sulfonate group, which confer distinct chemical reactivity and solubility properties. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
857822-99-2 |
|---|---|
Molecular Formula |
C13H6KNO6S |
Molecular Weight |
343.35 g/mol |
IUPAC Name |
potassium;7-nitro-9-oxofluorene-2-sulfonate |
InChI |
InChI=1S/C13H7NO6S.K/c15-13-11-5-7(14(16)17)1-3-9(11)10-4-2-8(6-12(10)13)21(18,19)20;/h1-6H,(H,18,19,20);/q;+1/p-1 |
InChI Key |
RPXHFBOQAGTJNE-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C=CC(=C3)S(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 4-[[4-[(3-nitrophenyl)azo]phenyl]azo]-](/img/structure/B13777418.png)
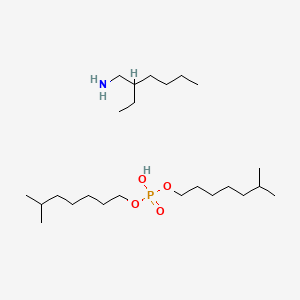
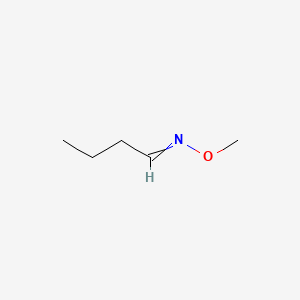
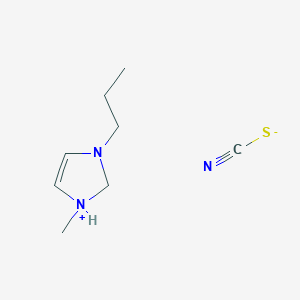
![[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl carbamate](/img/structure/B13777445.png)
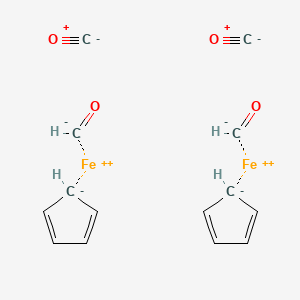
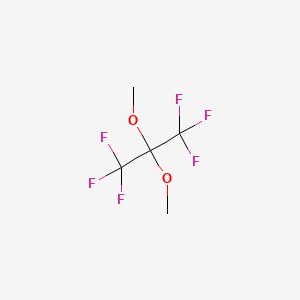
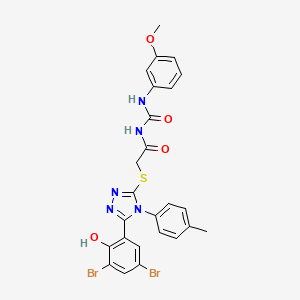
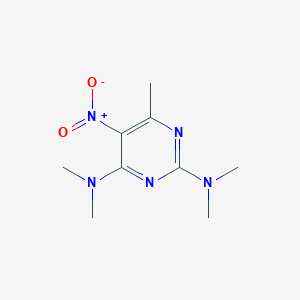
![1,3-Propanediamine, N-[3-(octadecyloxy)propyl]-](/img/structure/B13777488.png)
![2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]hexafluoropropane](/img/structure/B13777496.png)
